

Application Notes and Protocols for 1-Deacetylnimbolin B Extraction and Purification

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B1152361

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This document provides a detailed protocol for the extraction and purification of **1-Deacetylnimbolin B**, a limonoid found in *Azadirachta indica* (Neem). The methodologies outlined are based on established techniques for the isolation of limonoids from plant materials. Additionally, this document summarizes the cytotoxic effects of related neem limonoids and depicts a generalized signaling pathway for apoptosis induction, which is a known biological activity of many compounds in this class.

Data Presentation

While specific quantitative data for the extraction and purification of **1-Deacetylnimbolin B** is not extensively available in the public domain, the following table presents representative yields and purities that can be expected when working with related limonoids from *Azadirachta indica*. These values are compiled from various studies on neem limonoid isolation and should serve as a benchmark for the optimization of the **1-Deacetylnimbolin B** protocol.

| Parameter | Value | Source Material | Notes |
|---|---------------------------|---|--|
| Extraction Yield (Crude Extract) | 8.08% | Neem Leaves (Methanol Extraction) [1] | Yields can vary based on solvent, extraction method, and plant material quality. |
| Fractionation Yield (Ethyl Acetate) | 6.84% of Methanol Extract | Neem Leaf Methanol Extract[1] | Ethyl acetate is a common solvent for partitioning limonoids. |
| Final Compound Purity (Post-Chromatography) | >95% | Purified Limonoid Fractions | Purity is typically determined by HPLC or NMR analysis. |

Experimental Protocols

The following is a detailed, multi-step protocol for the extraction and purification of **1-Deacetylnimbinin B** from *Azadirachta indica* leaves. This protocol is a composite of established methods for limonoid isolation.

I. Plant Material Preparation

- **Collection and Identification:** Collect fresh, healthy leaves of *Azadirachta indica*. Ensure proper botanical identification.
- **Washing and Drying:** Wash the leaves thoroughly with tap water to remove dust and debris, followed by a final rinse with distilled water. Air-dry the leaves in the shade at room temperature until they are brittle.
- **Grinding:** Grind the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place until extraction.

II. Extraction

- **Solvent Selection:** Methanol is an effective solvent for the extraction of a broad range of phytochemicals from neem leaves, including limonoids.[1]

- Soxhlet Extraction: a. Accurately weigh approximately 100 g of the powdered neem leaves and place it in a cellulose thimble. b. Place the thimble inside a Soxhlet extractor. c. Fill a round-bottom flask with 500 mL of methanol. d. Assemble the Soxhlet apparatus and heat the methanol to its boiling point. e. Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.
- Solvent Evaporation: a. After extraction, cool the methanolic extract to room temperature. b. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

III. Fractionation

- Liquid-Liquid Partitioning: a. Suspend the crude methanolic extract in a 1:1 mixture of methanol and water. b. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes. c. Subsequently, partition the aqueous methanol phase with ethyl acetate. Limonoids are known to partition well into the ethyl acetate fraction.^[1] d. Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

IV. Purification by Column Chromatography

- Stationary Phase: Silica gel (60-120 mesh) is a commonly used stationary phase for the separation of limonoids.
- Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
- Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
- Elution: a. Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. b. A typical gradient could be:
 - 100% n-Hexane
 - n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
 - 100% Ethyl Acetate

- Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

V. Thin Layer Chromatography (TLC) Monitoring

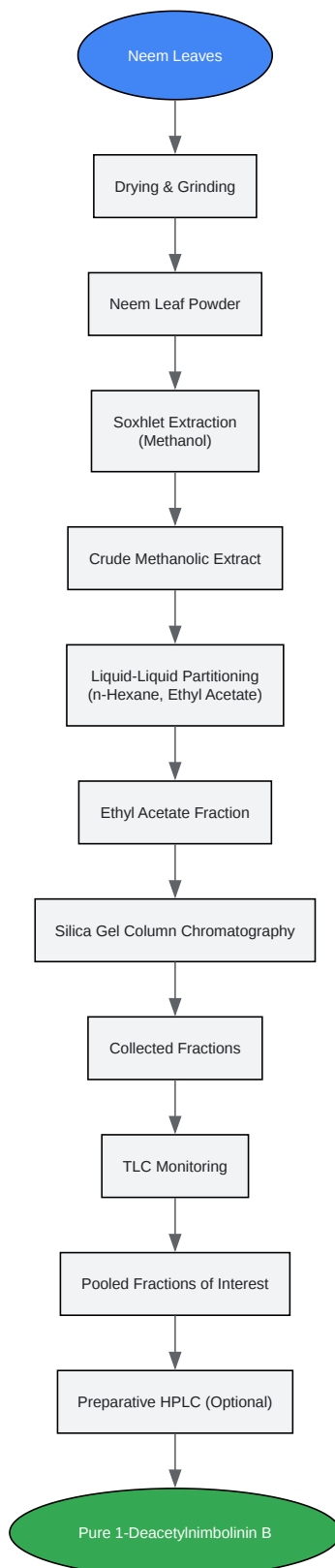
- TLC Plates: Use pre-coated silica gel 60 F254 plates.
- Mobile Phase: A mixture of n-hexane and ethyl acetate in a suitable ratio (e.g., 7:3 v/v) can be used as the developing solvent.
- Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to identify the fractions containing the target compound.
- Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the likely spot of **1-Deacetylningbolin B**.

VI. Final Purification by Preparative HPLC (Optional)

- For obtaining a highly pure compound, the semi-purified fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).
- Column: A C18 reversed-phase column is often suitable.
- Mobile Phase: A gradient of methanol and water is a common mobile phase for the separation of limonoids.
- Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 217 nm).
- Fraction Collection: Collect the peak corresponding to **1-Deacetylningbolin B**.
- Purity Analysis: Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic techniques such as NMR and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow Diagram

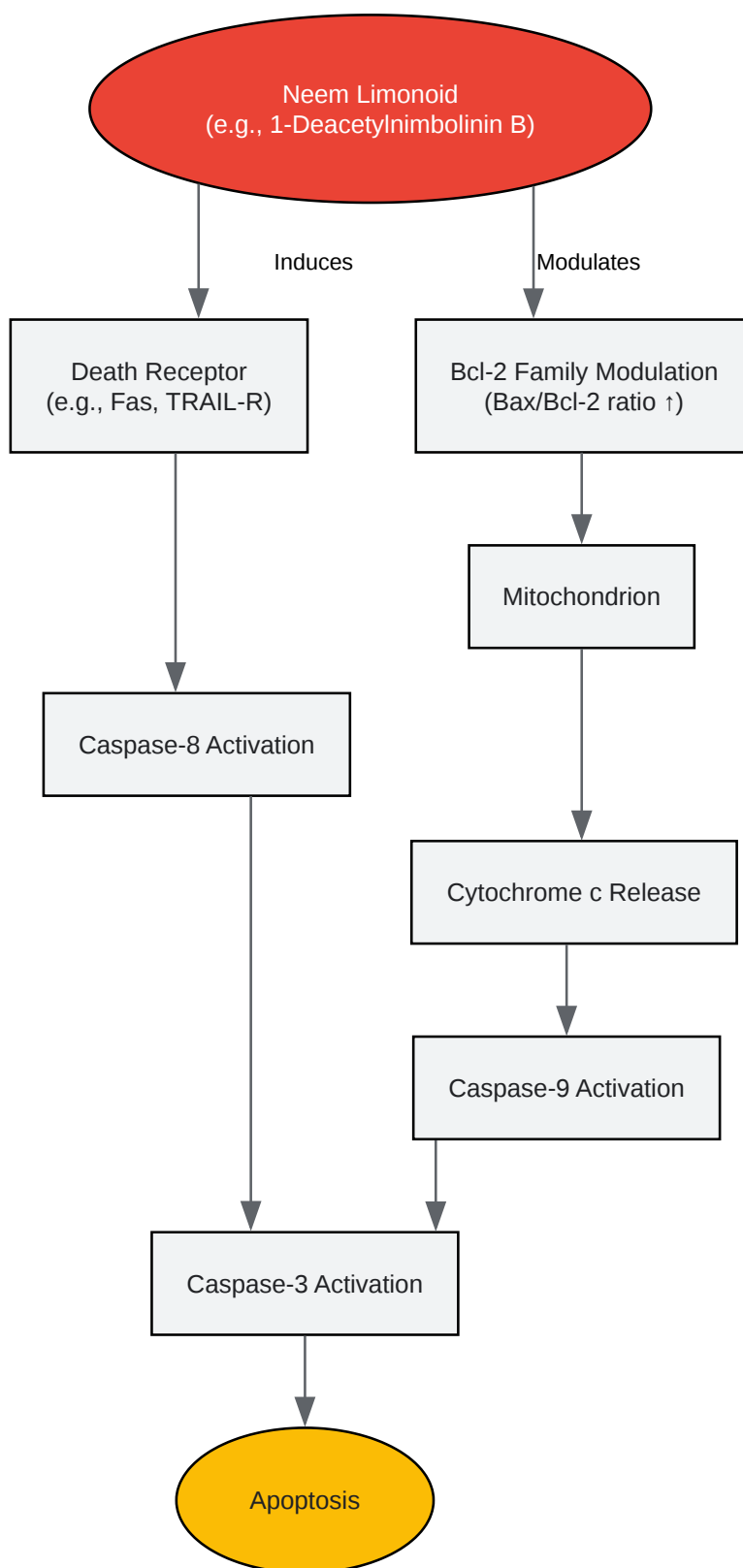


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Caption: Workflow for the extraction and purification of **1-Deacetylnimbolinin B**.

Generalized Signaling Pathway for Limonoid-Induced Apoptosis

Many limonoids isolated from *Azadirachta indica* have been shown to exhibit cytotoxic effects and induce apoptosis in cancer cells.[2][3][4][5] The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways. The following diagram illustrates a generalized pathway.



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Caption: Generalized signaling pathway of apoptosis induced by neem limonoids.

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